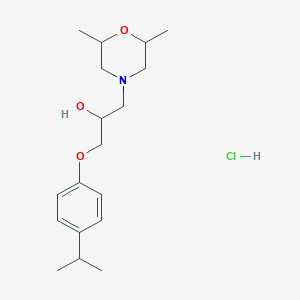
N-(5-tert-butyl-3-isoxazolyl)-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-5-methyl-3-thiophenecarboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are a type of ATP-gated ion channel that is expressed in immune cells and plays a crucial role in inflammation and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
A-438079 acts as a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels that are expressed in immune cells and play a crucial role in inflammation and immune responses. The activation of P2X7 receptors leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various diseases. A-438079 blocks the P2X7 receptor, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects:
A-438079 has been shown to have several biochemical and physiological effects. Studies have shown that A-438079 inhibits the release of pro-inflammatory cytokines and chemokines, reduces the activation of immune cells, and promotes apoptosis in cancer cells. A-438079 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of A-438079 is its selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of A-438079 is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research and development of A-438079. One of the most promising directions is in the development of A-438079-based therapies for cancer. Studies have shown that A-438079 can inhibit the growth and metastasis of cancer cells, and further research is needed to explore its potential as a cancer therapy. Another promising direction is in the development of A-438079-based therapies for neurodegenerative disorders. Studies have shown that A-438079 can reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative disorders, and further research is needed to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of A-438079 is a complex process that involves several steps. The first step involves the reaction of 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tert-butyl hydroxylamine to form the tert-butyl ester of the corresponding hydroxamic acid. The hydroxamic acid is then reacted with 3-chloro-5-(2,3-dichlorophenyl)isoxazole to form the final product, A-438079.
Aplicaciones Científicas De Investigación
A-438079 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of A-438079 is in the treatment of cancer. Studies have shown that P2X7 receptors are overexpressed in various types of cancer, and their activation promotes tumor growth and metastasis. A-438079 has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2X7 receptor.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8-5-9(7-18-8)12(16)14-11-6-10(17-15-11)13(2,3)4/h5-7H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWSGZKNPSOXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)

![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)
![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)
![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)